molecular formula C6H10N4O2 B1675546 Linsidomine CAS No. 33876-97-0

Linsidomine

Cat. No. B1675546
CAS RN: 33876-97-0
M. Wt: 170.17 g/mol
InChI Key: FKDHHVKWGRFRTG-UHFFFAOYSA-N
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Description

Linsidomine, also known as 3-morpholinosydnonimine or SIN-1, is a vasodilator . It is a metabolite of the antianginal drug molsidomine and acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .


Synthesis Analysis

Linsidomine is synthesized via a mechanochemical approach, which involves the mechanosynthesis of sydnones . This method has been extended to two related families of molecules, diarylsydnones and iminosydnones . A ball-milling approach towards the synthesis of diaryl sydnones was developed, which is a necessary step for the synthesis of potential sydnone-based ligands of metal complexes .


Molecular Structure Analysis

The molecular formula of Linsidomine is C6H10N4O2 . Its average mass is 170.169 Da and its monoisotopic mass is 170.080383 Da . The IUPAC name for Linsidomine is 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Linsidomine include a molecular formula of C6H10N4O2, an average mass of 170.169 Da, and a monoisotopic mass of 170.080383 Da .

Future Directions

Future research directions for Linsidomine could involve the development of new prodrugs . A mechanochemical approach to the synthesis of sydnones and derivatives has been developed, which could lead to the development of new prodrugs .

properties

IUPAC Name

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDHHVKWGRFRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16142-27-1 (mono-hydrochloride)
Record name Linsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID501026026
Record name 3-Morpholinosydnone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linsidomine

CAS RN

33876-97-0
Record name Linsidomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33876-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linsidomine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Morpholinosydnone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINSIDOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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